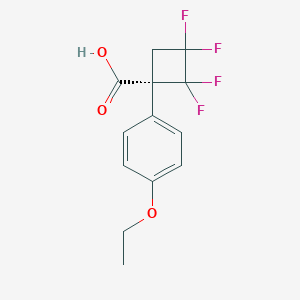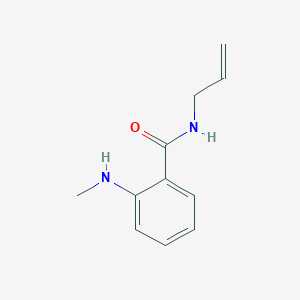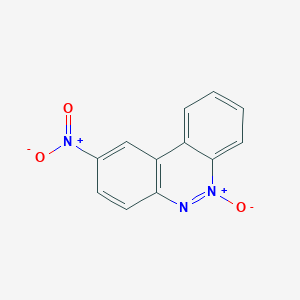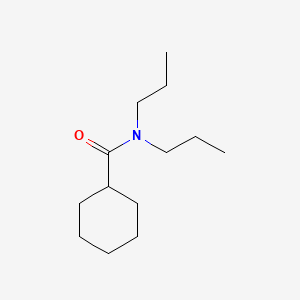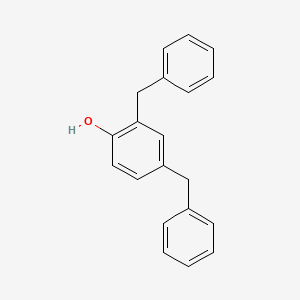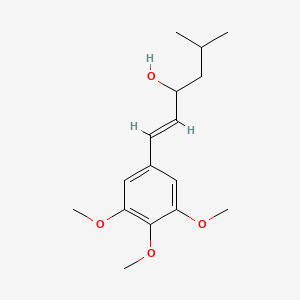![molecular formula C15H16N4O6 B14463519 N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine CAS No. 66163-95-9](/img/structure/B14463519.png)
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is a complex organic compound that features a histidine backbone with an acetyl group and a nitrophenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine typically involves multiple steps, starting with the protection of the histidine amino group, followed by the introduction of the nitrophenyl group through a nitration reaction. The acetylation of the histidine residue is then performed to yield the final product. Common reagents used in these reactions include acetic anhydride for acetylation and nitric acid for nitration.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and acetylation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The hydroxyl group can participate in substitution reactions, forming esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Ester or ether derivatives.
Applications De Recherche Scientifique
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of novel materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in redox reactions, while the histidine backbone can interact with proteins, potentially inhibiting their function or altering their activity. The acetyl group may also play a role in modulating the compound’s bioavailability and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-histidine: Lacks the nitrophenyl group, making it less reactive in redox reactions.
3-Nitro-L-histidine: Similar structure but without the acetyl group, affecting its stability and bioavailability.
N-Acetyl-3-[(2-hydroxyphenyl)methyl]-L-histidine: Similar but without the nitro group, altering its chemical reactivity.
Uniqueness
N-Acetyl-3-[(2-hydroxy-5-nitrophenyl)methyl]-L-histidine is unique due to the presence of both the nitrophenyl and acetyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
66163-95-9 |
|---|---|
Formule moléculaire |
C15H16N4O6 |
Poids moléculaire |
348.31 g/mol |
Nom IUPAC |
(2S)-2-acetamido-3-[3-[(2-hydroxy-5-nitrophenyl)methyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C15H16N4O6/c1-9(20)17-13(15(22)23)5-12-6-16-8-18(12)7-10-4-11(19(24)25)2-3-14(10)21/h2-4,6,8,13,21H,5,7H2,1H3,(H,17,20)(H,22,23)/t13-/m0/s1 |
Clé InChI |
BAUIOCQCSAPAQK-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
SMILES canonique |
CC(=O)NC(CC1=CN=CN1CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


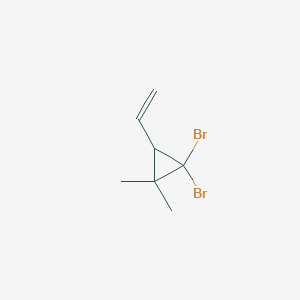


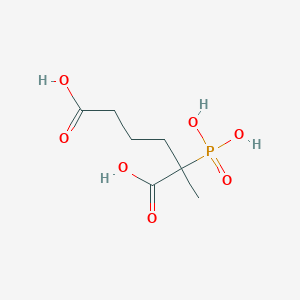
![N-[(Benzyloxy)carbonyl]glycyl-N-hydroxyglycinamide](/img/structure/B14463469.png)


